![molecular formula C6H4BrClFNO2S B6188986 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide CAS No. 1204572-81-5](/img/new.no-structure.jpg)
4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide
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Overview
Description
4-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of polyhalogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonamide group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide typically involves halogenation reactions. One common method is the substitution reaction of halogenated benzenes. For instance, starting with a tribromobenzene, the compound can be synthesized by reacting it with chlorofluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biphenyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Biphenyl Compounds: Formed through coupling reactions.
Substituted Benzenes: Formed through substitution reactions.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development : The compound serves as a potential intermediate in the synthesis of pharmaceuticals, particularly those targeting carbonic anhydrases (CAs), which are implicated in cancer and other diseases.
- Enzyme Inhibition : It has shown moderate inhibition against human carbonic anhydrases (hCA IX and hCA XII), suggesting applications in treating cancers associated with hypoxia.
2. Organic Synthesis
- Building Block : It is utilized as a building block for synthesizing more complex organic molecules. The presence of multiple halogens enhances its reactivity, making it suitable for further chemical modifications.
- Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles, leading to diverse derivatives that may have unique biological properties.
3. Biological Research
- Protein Interactions : The sulfonamide group can disrupt protein-protein interactions, influencing cellular signaling pathways. This property is particularly relevant in studies focusing on enzyme inhibition and therapeutic targets in cancer biology.
- Antimicrobial Activity : Similar sulfonamide compounds have been evaluated for their effectiveness against pathogenic bacteria, indicating potential applications in drug development against infectious diseases.
Case Studies
Several studies highlight the biological activity and potential applications of sulfonamides similar to 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide:
Study on Cancer Cell Lines
- A related sulfonamide demonstrated significant induction of apoptosis in breast cancer cell lines (MDA-MB-231), suggesting its potential as an anticancer agent.
High-throughput Screening
- Compounds with similar structures were evaluated for their effectiveness against pathogenic bacteria, showcasing the relevance of sulfonamides in infectious disease treatment.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfonamide group allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-fluorobenzene: Another polyhalogenated benzene with similar properties.
1-Bromo-4-chloro-2-fluorobenzene: Used in similar chemical reactions and applications.
Uniqueness
4-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .
Biological Activity
4-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative with potential biological applications. Its structure, characterized by the presence of halogen substituents and a sulfonamide group, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzene ring substituted with bromine (Br), chlorine (Cl), fluorine (F), and a sulfonamide group (SO₂NH₂). These substituents can significantly influence its reactivity and biological activity through various mechanisms, including hydrogen bonding and electrophilic aromatic substitution.
Substituent | Type | Effect on Activity |
---|---|---|
Bromine | Halogen | Enhances electrophilic character |
Chlorine | Halogen | Modulates lipophilicity |
Fluorine | Halogen | Increases metabolic stability |
Sulfonamide | Functional Group | Mimics para-aminobenzoic acid (PABA) |
The sulfonamide group can mimic PABA, a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By inhibiting this enzyme, this compound exhibits antibacterial properties. This mechanism is crucial for its potential use in treating bacterial infections.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains. For instance, sulfonamides have been shown to inhibit Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values of around 15.6–62.5 μg/mL for related compounds against Staphylococcus aureus .
Anti-inflammatory Effects
Sulfonamides are also noted for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes can lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
- Inhibition Studies : Compounds similar to this compound have shown IC₅₀ values around 110 μg/mL in anti-inflammatory assays, which is comparable to established anti-inflammatory drugs like diclofenac .
Antitumoral Potential
There is emerging evidence that some sulfonamide derivatives may possess antitumoral activity. The structural modifications, including halogen substitutions, can enhance their effectiveness against cancer cell lines.
- Cell Viability Assays : Compounds have demonstrated concentration-dependent inhibition of cancer cell lines such as MG-63, indicating potential as anticancer agents .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamides, revealing that those with halogen substitutions displayed improved efficacy against resistant bacterial strains .
- Anti-inflammatory Mechanisms : Research highlighted the role of sulfonamides in modulating inflammatory pathways, particularly through COX inhibition, which is critical in conditions like arthritis .
- Antitumoral Activity : In vitro studies showed that certain derivatives exhibited significant cytotoxicity against tumor cells, suggesting a pathway for further development in cancer therapeutics .
Properties
CAS No. |
1204572-81-5 |
---|---|
Molecular Formula |
C6H4BrClFNO2S |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
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